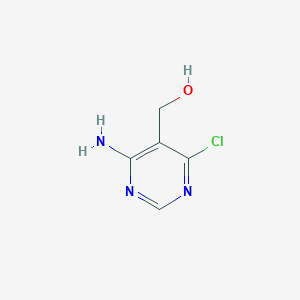
4-Bromo-5-iodo-1-(oxan-2-YL)pyrazole
Overview
Description
4-Bromo-5-iodo-1-(oxan-2-yl)pyrazole is a chemical compound with the molecular formula C8H10BrIN2O and a molecular weight of 356.99 g/mol. This compound is characterized by the presence of bromine and iodine atoms attached to a pyrazole ring, which is further substituted with an oxan-2-yl group. It is a versatile compound used in various scientific research applications, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-iodo-1-(oxan-2-yl)pyrazole typically involves multiple steps, starting with the preparation of the pyrazole core. One common synthetic route includes the reaction of hydrazine with a β-diketone to form the pyrazole ring, followed by halogenation to introduce bromine and iodine atoms. The oxan-2-yl group can be introduced through a subsequent substitution reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, can optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-5-iodo-1-(oxan-2-yl)pyrazole can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines.
Scientific Research Applications
4-Bromo-5-iodo-1-(oxan-2-yl)pyrazole is used in various scientific research applications, including:
Chemistry: : It serves as a building block for the synthesis of more complex organic compounds.
Biology: : The compound is used in the study of biological processes and the development of new drugs.
Industry: : The compound is used in the production of materials and chemicals for industrial applications.
Mechanism of Action
The mechanism by which 4-Bromo-5-iodo-1-(oxan-2-yl)pyrazole exerts its effects involves its interaction with specific molecular targets and pathways. The bromine and iodine atoms play a crucial role in its biological activity, influencing its binding affinity and selectivity for certain receptors or enzymes.
Comparison with Similar Compounds
4-Bromo-5-iodo-1-(oxan-2-yl)pyrazole is similar to other halogenated pyrazoles, such as 5-Bromo-2-iodo-3-methoxypyridine. its unique combination of halogen atoms and the oxan-2-yl group sets it apart, providing distinct chemical and biological properties.
List of Similar Compounds
5-Bromo-2-iodo-3-methoxypyridine
This compound
Other halogenated pyrazoles
Is there anything specific you would like to know more about?
Properties
IUPAC Name |
4-bromo-5-iodo-1-(oxan-2-yl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrIN2O/c9-6-5-11-12(8(6)10)7-3-1-2-4-13-7/h5,7H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOPMYZSOSLJDAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)N2C(=C(C=N2)Br)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrIN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


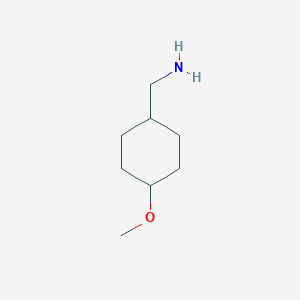
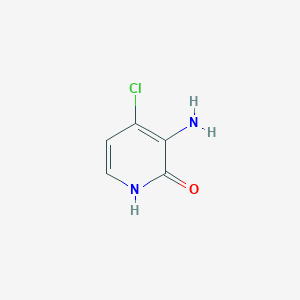
![7H-Pyrrolo[2,3-d]pyrimidine-4-carbonitrile](/img/structure/B1526233.png)
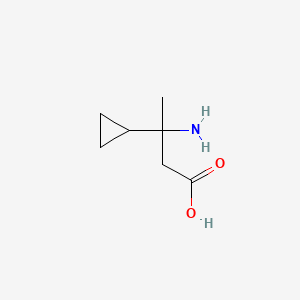
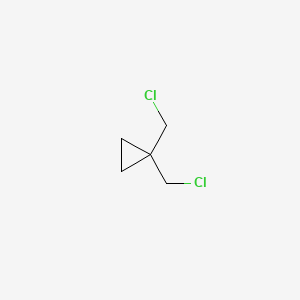
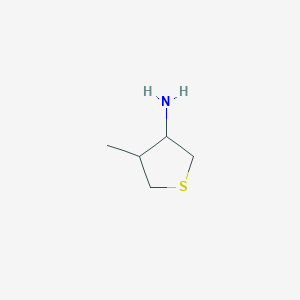
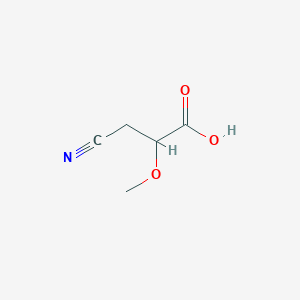
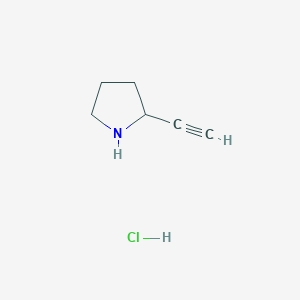
![Thieno[3,2-c]pyridine-6-carbohydrazide](/img/structure/B1526244.png)




